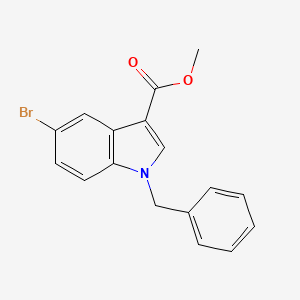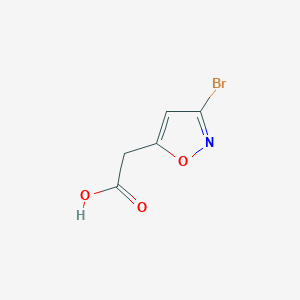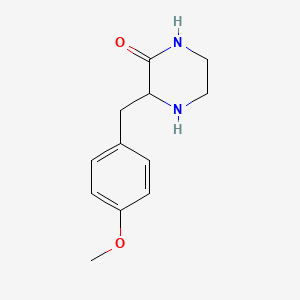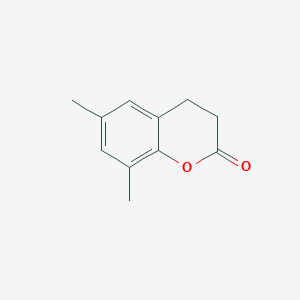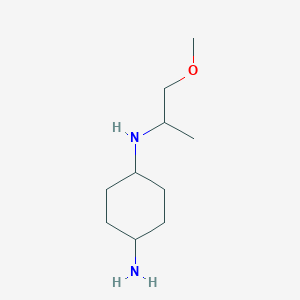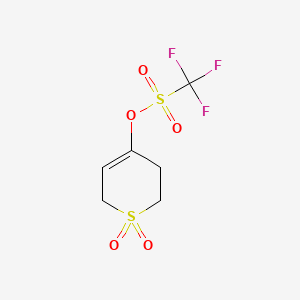
1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate is an organic compound with the molecular formula C6H7F3O5S2 and a molecular weight of 280.24 g/mol . This compound is known for its use as an intermediate in organic synthesis, particularly in the formation of other functional organic compounds .
Méthodes De Préparation
The synthesis of 1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate typically involves organic sulfurization reactions or carbon-sulfur bond formation reactions . The specific synthetic routes and reaction conditions may vary depending on the research direction and methods used. Industrial production methods often involve bulk manufacturing, sourcing, and procurement .
Analyse Des Réactions Chimiques
1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols.
Applications De Recherche Scientifique
1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate is widely used in scientific research for various applications, including:
Chemistry: It serves as an intermediate in the synthesis of other functional organic compounds, facilitating the formation of complex molecules.
Biology: This compound is used in the study of sulfur-containing biomolecules and their interactions.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to the development of advanced materials and technologies
Mécanisme D'action
The mechanism of action of 1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in nucleophilic substitution reactions, the trifluoromethanesulfonate group acts as a leaving group, facilitating the formation of new bonds with nucleophiles .
Comparaison Avec Des Composés Similaires
1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:
3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate: This compound has a similar structure but lacks the dioxido functional group.
Methanesulfonic acid, 1,1,1-trifluoro-, 3,6-dihydro-2H-thiopyran-4-yl ester: This compound is another sulfur-containing ester with similar reactivity. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications
Propriétés
Formule moléculaire |
C6H7F3O5S2 |
|---|---|
Poids moléculaire |
280.2 g/mol |
Nom IUPAC |
(1,1-dioxo-3,6-dihydro-2H-thiopyran-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C6H7F3O5S2/c7-6(8,9)16(12,13)14-5-1-3-15(10,11)4-2-5/h1H,2-4H2 |
Clé InChI |
DQPGNMXRFIVELB-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC=C1OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


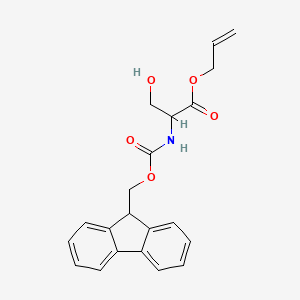
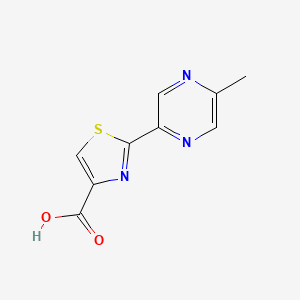
![2-(Furan-2-yl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15334131.png)
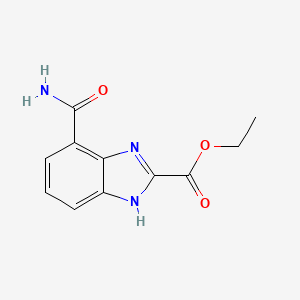
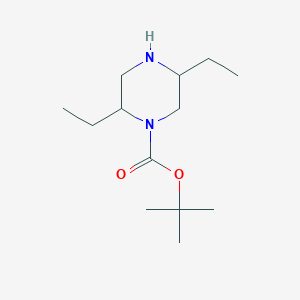
![8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15334156.png)
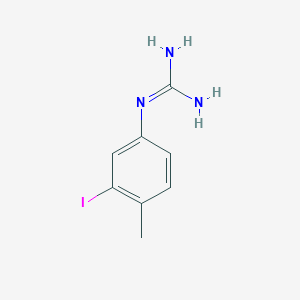
![2,5-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B15334168.png)
